molecular formula C20H25NO7 B11140913 6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid

6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid

Cat. No.: B11140913
M. Wt: 391.4 g/mol
InChI Key: WHVGPNZIWFNXFP-UHFFFAOYSA-N
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Description

6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a coumarin moiety linked to a hexanoic acid chain through an amide bond.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The coumarin moiety is known to inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division . This inhibition can lead to the suppression of microbial growth and cancer cell proliferation.

Comparison with Similar Compounds

Similar compounds include other coumarin derivatives such as:

6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid stands out due to its unique structure, which combines the biological activity of coumarins with the chemical versatility of hexanoic acid .

Properties

Molecular Formula

C20H25NO7

Molecular Weight

391.4 g/mol

IUPAC Name

6-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C20H25NO7/c1-12-14(11-17(22)21-8-6-4-5-7-18(23)24)20(25)28-16-10-13(26-2)9-15(27-3)19(12)16/h9-10H,4-8,11H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

WHVGPNZIWFNXFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCCCCC(=O)O

Origin of Product

United States

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